[(1-phenyl-1H-pyrazol-4-yl)methyl](propan-2-yl)amine
Overview
Description
(1-phenyl-1H-pyrazol-4-yl)methylamine is a compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound has a phenyl group attached to the pyrazole ring, which can influence its chemical properties and biological activities.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have a broad range of potential targets .
Biochemical Pathways
Similar compounds have been shown to influence a variety of pathways, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have wide-ranging effects on cellular biochemistry .
Result of Action
Similar compounds have been shown to exert various biological effects, suggesting that (1-phenyl-1h-pyrazol-4-yl)methylamine may have a range of potential outcomes at the molecular and cellular levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-phenyl-1H-pyrazol-4-yl)methylamine typically involves the reaction of 1-phenyl-1H-pyrazole-4-carbaldehyde with isopropylamine. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the formation of the desired product. The reaction conditions often include refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of (1-phenyl-1H-pyrazol-4-yl)methylamine may involve continuous flow reactors to enhance the efficiency and yield of the synthesis. The use of automated systems can help in maintaining precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to a more consistent and scalable production process.
Chemical Reactions Analysis
Types of Reactions
(1-phenyl-1H-pyrazol-4-yl)methylamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding pyrazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to produce reduced forms of the compound.
Substitution: The phenyl group attached to the pyrazole ring can undergo electrophilic aromatic substitution reactions, where substituents like halogens, nitro groups, or alkyl groups can be introduced.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride.
Major Products Formed
Oxidation: Oxidized pyrazole derivatives with functional groups such as carboxylic acids or ketones.
Reduction: Reduced forms of the compound with hydrogenated functional groups.
Substitution: Substituted pyrazole derivatives with various functional groups attached to the phenyl ring.
Scientific Research Applications
(1-phenyl-1H-pyrazol-4-yl)methylamine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex pyrazole derivatives and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases, including cardiovascular disorders and neurological conditions.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazole-4-carbaldehyde: A precursor in the synthesis of (1-phenyl-1H-pyrazol-4-yl)methylamine.
1-Phenyl-1H-pyrazole-4-carboxylic acid: An oxidized derivative with potential biological activities.
1-Phenyl-1H-pyrazole-4-methanol: A reduced form with different chemical properties.
Uniqueness
(1-phenyl-1H-pyrazol-4-yl)methylamine is unique due to its specific structural features, such as the presence of both a phenyl group and an isopropylamine moiety. These features can influence its chemical reactivity and biological activities, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-[(1-phenylpyrazol-4-yl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-11(2)14-8-12-9-15-16(10-12)13-6-4-3-5-7-13/h3-7,9-11,14H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLAKWNIQKXAKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CN(N=C1)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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